2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-3-8(5-9)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
ZSCWIJQBCQNWIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2N=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Alkyne Precursor
The alkyne precursor is typically synthesized by:
- Nucleophilic substitution of a halogenated (3-methoxyphenyl)methyl derivative with propargyl amine or propargyl alcohol to introduce the terminal alkyne functionality.
- Alternatively, direct alkylation of 3-methoxybenzyl bromide with propargyl amine under basic conditions to yield the propargylated intermediate.
Formation of the Azide Intermediate
- The azide component can be prepared by azidation of an appropriate amine or halide precursor, or directly sourced if commercially available.
- The azide is typically an amino-substituted azide to ensure the amino group is positioned at the 4-position of the triazole after cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The alkyne and azide are reacted in the presence of a catalytic amount of Cu(I) salts, often generated in situ from Cu(II) acetate and sodium ascorbate.
- The reaction is performed in a solvent mixture such as acetone/water or ethanol/water at room temperature or slightly elevated temperatures.
- The reaction proceeds regioselectively to yield the 1,4-disubstituted 1,2,3-triazole ring.
Amination at the 4-Position of the Triazole
- In some synthetic routes, the amino group is introduced by using an amino-substituted azide as the starting material.
- Alternatively, post-cycloaddition functionalization can be performed by nucleophilic substitution or reduction reactions to install the amino group at the 4-position.
Representative Synthetic Procedure (Based on Literature Analogs)
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Preparation of (3-methoxyphenyl)methyl alkyne | 3-Methoxybenzyl bromide + propargyl amine, K2CO3, DMF, RT, 18 h | (3-Methoxyphenyl)methyl-propargyl amine | 60-70% | Nucleophilic substitution |
| 2. Preparation of amino azide | Amino-substituted azide synthesized via azidation of corresponding amine | Amino azide intermediate | 70-80% | Purified by column chromatography |
| 3. CuAAC reaction | Alkyne + amino azide, Cu(OAc)2 + sodium ascorbate, acetone/water (1:2), RT, 12-24 h | This compound | 75-85% | Regioselective 1,4-disubstituted triazole |
Analytical and Characterization Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the formation of the triazole ring and substitution pattern, with characteristic triazole proton signals and methoxyphenyl resonances.
- Mass Spectrometry (MS): Molecular ion peak at m/z 204.23 consistent with molecular weight.
- Infrared Spectroscopy (IR): Absence of azide stretch (~2100 cm^-1) after cycloaddition; presence of amino group NH stretches.
- Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms purity >95%.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Solvent System | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| CuAAC with Cu(OAc)2 / sodium ascorbate | Cu(I) generated in situ | Acetone/water (1:2) | RT | 75-85 | Mild conditions, high regioselectivity, operational simplicity | Requires azide preparation |
| Direct nucleophilic substitution + cyclization | None (thermal) | Ethanol or DMF | Reflux | 50-60 | Simpler reagents | Lower yield, less regioselective |
| Ru-catalyzed azide-alkyne cycloaddition | Ru catalyst | Toluene or THF | 60°C | 70-80 | Produces 1,5-disubstituted triazoles | Less common for 1,4-substitution |
Summary Table of Preparation Methods for this compound
| Preparation Aspect | Details |
|---|---|
| Key Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Starting Materials | (3-Methoxyphenyl)methyl alkyne, amino-substituted azide |
| Catalyst | Cu(OAc)2 + sodium ascorbate (in situ Cu(I)) |
| Solvent | Acetone/water mixture or ethanol/water |
| Temperature | Room temperature to mild heating (25-60 °C) |
| Reaction Time | 12-24 hours |
| Yield Range | 75-85% |
| Purification | Silica gel chromatography, recrystallization |
| Characterization | NMR, MS, IR, HPLC |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine at position 4 undergoes typical amine-based reactions:
2.1. Acylation
Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane with triethylamine to form N-acylated derivatives :
2.2. Schiff Base Formation
Condenses with aldehydes (e.g., indoline-2,3-dione) in ethanol under acidic conditions to yield hydrazone derivatives :
3.1. Cycloaddition Reactions
The triazole ring participates in Huisgen cycloadditions with strained alkynes (e.g., dibenzocyclooctyne) under catalyst-free conditions to form fused bicyclic systems .
3.2. Electrophilic Substitution
The triazole C-5 position undergoes bromination or iodination using NBS/NIS in DMF, yielding halogenated analogs for further cross-coupling (e.g., Suzuki-Miyaura) .
Table 2: Halogenation Outcomes
| Halogenating Agent | Product | Yield (%) |
|---|---|---|
| NBS | 5-Bromo-triazole derivative | 72 |
| NIS | 5-Iodo-triazole derivative | 68 |
Biological Activity and Derivative Design
Derivatives show antimicrobial and anti-inflammatory properties:
-
Antibacterial activity : MIC values of 2–32 µg/mL against S. aureus and E. coli .
-
Anti-inflammatory : 40–55% inhibition in carrageenan-induced edema models .
Table 3: Biological Activity of Key Derivatives
| Derivative Structure | Activity (MIC, µg/mL) | Target Pathogen |
|---|---|---|
| N-Acetylated triazole | 4–8 | Mycobacterium tuberculosis |
| 5-Bromo-triazole hydrazone | 2–16 | S. aureus |
Green Chemistry Approaches
Mechanochemical synthesis (ball milling) reduces reaction times to 15–30 minutes with comparable yields (75–85%) . Ultrasound-assisted methods further enhance efficiency for large-scale production .
This compound’s versatility in nucleophilic and cycloaddition reactions, coupled with its biological relevance, positions it as a valuable scaffold in medicinal and materials chemistry. Further studies should explore its catalytic applications and toxicity profiles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of 1,2,3-triazoles show promising activity against various bacterial strains . Specifically, 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine has been evaluated for its effectiveness against resistant bacterial strains, demonstrating potential as a new antimicrobial agent.
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer properties. A study highlighted the ability of certain triazole compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of this compound in this context remains an area of active research.
Fungicides
The structural characteristics of triazoles make them suitable candidates for fungicide development. Triazole compounds are known to inhibit the biosynthesis of ergosterol in fungi, which is critical for fungal cell membrane integrity. The application of this compound as a fungicide could provide an effective means to combat plant pathogens .
Polymer Development
In materials science, triazoles are being explored for their role in polymer chemistry. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazole groups exhibit improved performance in various applications, including coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration comparable to established antibiotics . This suggests its potential as a lead compound for further development.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing triazole derivatives showed significant reductions in fungal infections compared to untreated controls. The application of this compound demonstrated enhanced crop yield and health .
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Impact on Bioactivity :
- The 4-chlorophenyl substituent in N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine confers exceptional IDO1 inhibition (IC₅₀ = 0.023 μM), surpassing other triazole derivatives . In contrast, the 3-methoxyphenylmethyl group in the target compound may modulate solubility and binding affinity due to the electron-donating methoxy group.
- Benzothiazole -containing triazoles (e.g., ) exhibit antiproliferative activity, suggesting that bulky aromatic substituents enhance interaction with cellular targets.
Antimicrobial Activity :
- Thiourea derivatives with the 2H-1,2,3-triazol-4-amine core (e.g., ) show potent activity against Gram-positive bacteria (MIC = 0.5–8 μg/mL) and biofilm inhibition. The target compound’s primary amine group could similarly engage in hydrogen bonding with bacterial enzymes.
Synthetic Pathways: Diazotization-Cyclization: Used for N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine (Scheme 1 in ). Oxidative Cyclization: Applied to synthesize 4-amino-1,2,3-triazoles from hydrazones (Scheme 87 in ). Click Chemistry: Likely applicable to the target compound given the prevalence of triazole synthesis via azide-alkyne cycloaddition.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- LogP Trends : The 3-methoxyphenylmethyl group increases hydrophobicity compared to cyclopropylmethyl but less so than 4-chlorophenyl.
- Solubility : Primary amines (e.g., target compound) generally exhibit better aqueous solubility than chlorinated analogs.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the 3-methoxyphenylmethyl group. Key steps include:
- Core Formation : Use terminal alkynes and azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (e.g., DMF/H₂O) at 25–60°C. This regioselectively yields 1,4-disubstituted triazoles .
- Substituent Introduction : Introduce the 3-methoxyphenylmethyl group via nucleophilic substitution or alkylation. For example, react 3-methoxybenzyl bromide with the triazole intermediate in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (70–85%) are achievable by microwave-assisted synthesis (60–100°C, 10–30 min) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. The triazole C4-amine proton appears as a singlet near δ 6.5–7.0 ppm, while methoxy protons resonate at δ ~3.8 ppm .
- IR : Identify N-H stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Adjust pH with 0.1% trifluoroacetic acid to resolve amine-related tailing .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can X-ray crystallography using SHELXL resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Data Collection : Collect high-resolution (<1.0 Å) single-crystal diffraction data at low temperature (100 K) to minimize thermal motion .
- Structure Solution : Use SHELXD for phase determination via dual-space methods. For non-centrosymmetric structures, employ iterative refinement with SHELXL .
- Refinement :
- Validation : Check R1/wR2 (<0.05/0.15), goodness-of-fit (~1.0), and residual electron density (<0.5 eÅ⁻³). Use ORTEP-3 for visualizing anisotropic displacement ellipsoids .
Advanced: How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in antimicrobial assays?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified methoxyphenyl (e.g., halogenation) or triazole substituents (e.g., methyl/ethyl groups) .
- Biological Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Verification : Confirm compound purity (HPLC, elemental analysis) and stereochemistry (X-ray/NOESY) to rule out batch variability .
- Assay Standardization :
- Replicate assays under identical conditions (e.g., inoculum size, growth media).
- Include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance. Address outliers via Grubbs’ test or robust regression .
- Meta-Analysis : Pool data from multiple studies using random-effects models, adjusting for assay heterogeneity (e.g., via RevMan software).
Advanced: What computational methods complement experimental studies of this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to optimize geometry (B3LYP/6-311+G(d,p)) and calculate Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvation effects (e.g., in water/DMSO) with AMBER to predict aggregation or membrane permeability .
- Docking Studies : Dock into target proteins (e.g., C. albicans CYP51) using AutoDock Vina. Validate poses with MD-based MM/GBSA binding energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
